2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid typically involves the condensation of 2-aminothiazole with ethyl 3-bromo-2-oxobutanoate or ethyl 2-chloroacetoacetate . The reaction is often carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting intermediate is then cyclized to form the desired imidazo[4,3-b][1,3]thiazole ring system.
Industrial Production Methods: In an industrial setting, the synthesis of 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid can be optimized using continuous flow reactors. This method allows for the efficient production of the compound by minimizing reaction times and improving yields. The use of modern catalysts and green chemistry principles can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with DNA or proteins, leading to changes in cellular processes and ultimately exerting its biological effects .
Comparison with Similar Compounds
2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[2,1-b]thiazoles: These compounds share a similar core structure but differ in the position of the substituents on the ring system.
Imidazo[1,2-a]pyridines: These compounds have a pyridine ring fused to the imidazole ring instead of a thiazole ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C7H6N2O2S |
---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
2-methylimidazo[5,1-b][1,3]thiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O2S/c1-4-6(7(10)11)9-3-8-2-5(9)12-4/h2-3H,1H3,(H,10,11) |
InChI Key |
SWSISHNNUDNUOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=NC=C2S1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.